molecular formula C14H13N5O2 B4706352 5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

Cat. No. B4706352
M. Wt: 283.29 g/mol
InChI Key: SKMJARCNIKKARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in various cellular processes, leading to cell death in cancer cells and microbial organisms.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial organisms, and reduce the activity of enzymes involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide in lab experiments is its potential for use as a broad-spectrum antimicrobial agent. However, its toxicity and potential side effects may limit its use in certain experiments.

Future Directions

Future research on 5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide could focus on:
1. Investigating its potential as a herbicide for use in agriculture
2. Studying its mechanism of action in greater detail
3. Developing derivatives of the compound with improved efficacy and reduced toxicity
4. Exploring its potential as a corrosion inhibitor in materials science
5. Investigating its potential for use in combination with other drugs or treatments in cancer therapy.
In conclusion, this compound is a compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Scientific Research Applications

5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been found to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been investigated for its potential use as a corrosion inhibitor.

properties

IUPAC Name

5-cyano-4-methyl-1-(3-methylphenyl)-6-oxopyridazine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-8-4-3-5-10(6-8)19-14(21)11(7-15)9(2)12(18-19)13(20)17-16/h3-6H,16H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMJARCNIKKARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(C(=N2)C(=O)NN)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Reactant of Route 2
5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Reactant of Route 3
5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Reactant of Route 4
5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Reactant of Route 5
5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
Reactant of Route 6
Reactant of Route 6
5-cyano-4-methyl-1-(3-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide

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